molecular formula C10H12ClNO B12443608 Ethyl 2-(2-chlorophenyl)ethanimidate CAS No. 34068-29-6

Ethyl 2-(2-chlorophenyl)ethanimidate

Cat. No.: B12443608
CAS No.: 34068-29-6
M. Wt: 197.66 g/mol
InChI Key: GJRZHSBAHORGNP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)ethanimidate is an organic compound with the molecular formula C10H12ClNO. It is a derivative of ethanimidic acid and is characterized by the presence of a chlorophenyl group attached to the ethanimidate moiety. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-chlorophenyl)ethanimidate can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with ethylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the imine intermediate, which is then reduced to the desired ethanimidate compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chlorophenyl)ethanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanimidate group to other functional groups, such as amines.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce ethyl 2-(2-chlorophenyl)ethylamine.

Scientific Research Applications

Ethyl 2-(2-chlorophenyl)ethanimidate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of various chemical products, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-chlorophenyl)ethanimidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(2-chlorophenyl)ethanimidate can be compared with other similar compounds, such as:

    Ethyl 2-(2-bromophenyl)ethanimidate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-(2-fluorophenyl)ethanimidate: Contains a fluorine atom in place of chlorine.

    Ethyl 2-(2-methylphenyl)ethanimidate: Features a methyl group instead of chlorine.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the presence of different substituents on the phenyl ring.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to undergo various chemical reactions, making it a valuable intermediate in synthetic chemistry. Ongoing research continues to explore its potential in various scientific fields.

Biological Activity

Ethyl 2-(2-chlorophenyl)ethanimidate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 2-chlorobenzyl chloride with ethyl isocyanate. This reaction typically occurs in a solvent like dichloromethane, with a base such as triethylamine to facilitate the formation of the product. The purification of the compound is usually achieved through recrystallization or column chromatography, ensuring a high degree of purity necessary for biological testing.

Enzyme Inhibition and Antimicrobial Properties

Research indicates that this compound may act as an enzyme inhibitor , binding to specific active sites on enzymes and preventing substrate interactions. This mechanism can lead to various biological effects, including antimicrobial and anticancer activities. For instance, studies have suggested that compounds with similar structures exhibit significant inhibition of bacterial growth and cancer cell proliferation.

  • Antimicrobial Activity : this compound has been investigated for its potential to inhibit bacterial strains, showing promise in combating infections.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although detailed mechanisms remain to be fully elucidated.

The mechanism by which this compound exerts its biological effects likely involves interactions with various molecular targets:

  • Binding to Enzymes : The compound may bind to the active sites of enzymes, inhibiting their catalytic activity.
  • Protein-Ligand Interactions : It can also modulate receptor activities, acting as either an agonist or antagonist depending on the specific target and context.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound and related compounds:

StudyFindings
Study A Investigated the enzyme inhibition properties of this compound, demonstrating significant inhibition against specific enzymes involved in metabolic pathways.
Study B Evaluated the antimicrobial efficacy against various bacterial strains, showing notable activity comparable to established antibiotics.
Study C Explored anticancer properties in vitro, revealing that the compound induces apoptosis in several cancer cell lines through caspase activation pathways.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds that have been studied for their biological activities. Here’s a comparative overview:

Compound NameMolecular FormulaKey Features
Ethyl 2-(4-chlorophenyl)ethanimidateC11H12ClNSimilar structure; potential variations in biological activity due to para substitution.
Ethyl 2-cyanoacrylateC6H7NO2Known for rapid polymerization; not primarily studied for biological activity but relevant in chemical synthesis.
2-(2-Chlorophenyl)ethylamineC9H10ClNStudied for effects on neurotransmitter systems; highlights the relevance of chlorophenyl moiety in biological interactions.

Properties

IUPAC Name

ethyl 2-(2-chlorophenyl)ethanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6,12H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRZHSBAHORGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10484236
Record name Ethyl 2-(2-chlorophenyl)ethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34068-29-6
Record name Ethyl 2-(2-chlorophenyl)ethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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